molecular formula C20H15ClN4OS B5484470 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(4-CHLOROPHENYL)-1-ETHANONE

2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(4-CHLOROPHENYL)-1-ETHANONE

Cat. No.: B5484470
M. Wt: 394.9 g/mol
InChI Key: PEHAFJRXLJXBLE-UHFFFAOYSA-N
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Description

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring, an allyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazine Ring: The triazine ring can be formed by the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.

    Coupling of Indole and Triazine Rings: The indole and triazine rings are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the triazinoindole core.

    Introduction of the Allyl Group: The allyl group can be introduced through allylation reactions, such as the reaction of the triazinoindole core with allyl halides in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through Friedel-Crafts acylation, where the triazinoindole core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and chlorophenyl groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide
  • 2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide

Uniqueness

2-[(5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-2-11-25-16-6-4-3-5-15(16)18-19(25)22-20(24-23-18)27-12-17(26)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHAFJRXLJXBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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